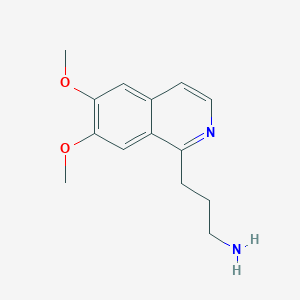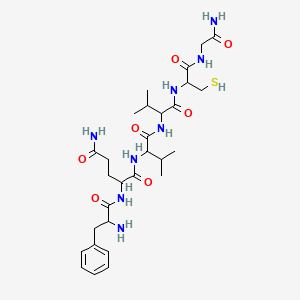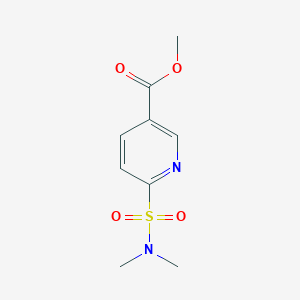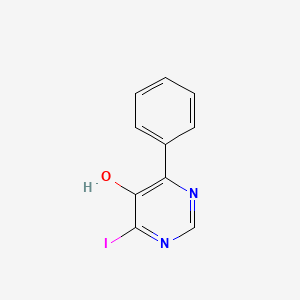![molecular formula C12H17ClN2O B12115280 [1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]amine](/img/structure/B12115280.png)
[1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]amine: is an organic compound that features a chlorophenyl group and a morpholine ring connected via an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]amine typically involves the following steps:
Starting Materials: 4-chlorobenzaldehyde and morpholine.
Formation of Intermediate: The reaction between 4-chlorobenzaldehyde and morpholine in the presence of a reducing agent such as sodium borohydride forms the intermediate [4-chlorophenylmorpholine].
Final Product Formation: The intermediate is then reacted with ethylamine under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the chlorophenyl group, potentially leading to dechlorination.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmacology: Potential use as a precursor for drug development, particularly in designing molecules with specific receptor affinities.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: Utilized in the development of polymers and advanced materials.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism by which [1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]amine exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
- [1-(4-Chlorophenyl)-2-(piperidin-4-yl)ethyl]amine
- [1-(4-Chlorophenyl)-2-(pyrrolidin-4-yl)ethyl]amine
- [1-(4-Chlorophenyl)-2-(azepan-4-yl)ethyl]amine
Uniqueness:
- Morpholine Ring: The presence of the morpholine ring in [1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]amine provides unique steric and electronic properties, influencing its reactivity and binding affinity.
- Chlorophenyl Group: The chlorophenyl group enhances the compound’s ability to participate in various chemical reactions, making it versatile for synthetic applications.
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial contexts
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-10(2-4-11)12(14)9-15-5-7-16-8-6-15/h1-4,12H,5-9,14H2 |
InChI Key |
JCVDPKBFVSOBFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12115197.png)

![3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B12115220.png)

![cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp]](/img/structure/B12115233.png)







![Butanoic acid, 4-[(2-furanylmethyl)thio]-](/img/structure/B12115276.png)
![4-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfonylmorpholine](/img/structure/B12115279.png)
